molecular formula C7H6O5 B1214869 2,3,5-Trihydroxybenzoic acid CAS No. 33580-60-8

2,3,5-Trihydroxybenzoic acid

Cat. No.: B1214869
CAS No.: 33580-60-8
M. Wt: 170.12 g/mol
InChI Key: JOELYYRJYYLNRR-UHFFFAOYSA-N
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Description

2,3,5-Trihydroxybenzoic acid is a phenolic compound with the molecular formula C₇H₆O₅. It is a derivative of benzoic acid, characterized by the presence of three hydroxyl groups attached to the benzene ring. This compound is known for its antioxidant properties and is found in various plants and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,5-Trihydroxybenzoic acid can be synthesized through several methods. One common approach involves the hydroxylation of benzoic acid derivatives under controlled conditions. For instance, the hydroxylation of 2,5-dihydroxybenzoic acid using a suitable oxidizing agent can yield this compound .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as plants. The compound can be isolated through processes like solvent extraction, followed by purification using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Trihydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3,5-Trihydroxybenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5-trihydroxybenzoic acid primarily involves its antioxidant properties. It can neutralize free radicals by donating hydrogen atoms or electrons, thereby reducing oxidative stress. The compound also inhibits the activity of certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

    3,4,5-Trihydroxybenzoic acid (Gallic acid): Similar in structure but with hydroxyl groups at different positions.

    2,4,5-Trihydroxybenzoic acid: Another isomer with hydroxyl groups at different positions.

    2,3,4-Trihydroxybenzoic acid: Differing in the position of hydroxyl groups.

Uniqueness: 2,3,5-Trihydroxybenzoic acid is unique due to its specific arrangement of hydroxyl groups, which influences its chemical reactivity and biological activity. This specific arrangement allows it to exhibit distinct antioxidant and anti-inflammatory properties compared to its isomers .

Properties

IUPAC Name

2,3,5-trihydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,8-10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOELYYRJYYLNRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60955204
Record name 2,3,5-Trihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60955204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33580-60-8
Record name 2,3,5-Trihydroxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033580608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,5-Trihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60955204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5-TRIHYDROXYBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBU4X4VLX4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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